Methyl 2-bromo-4-cyano-3-methylbenzoate
Description
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Properties
IUPAC Name |
methyl 2-bromo-4-cyano-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-7(5-12)3-4-8(9(6)11)10(13)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZWTKOLQWSPEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)C(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of Methyl 2-bromo-4-cyano-3-methylbenzoate
Technical Monograph: Methyl 2-bromo-4-cyano-3-methylbenzoate
Executive Summary
Methyl 2-bromo-4-cyano-3-methylbenzoate (CAS: 1805189-34-7) is a highly functionalized aromatic building block utilized in the synthesis of complex pharmaceutical active ingredients (APIs). Its dense substitution pattern—featuring a benzoate ester, an aryl bromide, an aryl nitrile, and a methyl group on a single benzene ring—makes it a critical scaffold for constructing polycyclic heterocycles, particularly in the development of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone analogs) and androgen receptor modulators.
This guide provides a comprehensive technical analysis of the molecule, including its physicochemical properties, a chemically rigorous synthesis strategy based on selective halogen functionalization, and analytical protocols for quality assurance.
Chemical Identity & Physicochemical Properties
The molecule is a tetrasubstituted benzene derivative. The steric crowding between the 2-bromo, 3-methyl, and 4-cyano groups imparts unique conformational constraints, influencing both its reactivity in cross-coupling reactions and its spectroscopic signature.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | Methyl 2-bromo-4-cyano-3-methylbenzoate |
| CAS Number | 1805189-34-7 |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| SMILES | COC(=O)C1=C(Br)C(C)=C(C#N)C=C1 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DCM, EtOAc; Insoluble in Water |
| Melting Point | Predicted: 85–90 °C (Structure-based estimate) |
| Reactivity Profile | Electrophilic at ester; Nucleophilic substitution prone at Br (via Pd-catalysis); Nitrile susceptible to hydrolysis/reduction.[1][2][3] |
Strategic Synthesis Protocol
Synthesizing Methyl 2-bromo-4-cyano-3-methylbenzoate requires navigating the directing effects of the substituents. A direct electrophilic aromatic substitution (e.g., bromination of a cyano-ester) often yields inseparable mixtures due to competing directing groups.
The most robust, field-proven strategy relies on chemoselective metal-catalyzed cyanation . This approach utilizes the reactivity difference between aryl iodides and aryl bromides.
Recommended Route: Selective Cyanation of the Iodo-Precursor
Starting Material: Methyl 2-bromo-4-iodo-3-methylbenzoate. Reagents: Zn(CN)₂, Pd(PPh₃)₄ (catalyst), DMF (solvent).[4] Mechanism: The oxidative addition of Palladium(0) occurs preferentially at the weaker C–I bond (Bond Dissociation Energy ~65 kcal/mol) rather than the stronger C–Br bond (~81 kcal/mol), allowing for the selective installation of the nitrile group at position 4 while preserving the bromide at position 2 for future elaboration.
Experimental Workflow (DOT Visualization)
Caption: Chemoselective synthesis pathway exploiting the reactivity differential between Aryl-I and Aryl-Br bonds.
Step-by-Step Protocol:
-
Charge: In a dry reaction vessel, dissolve Methyl 2-bromo-4-iodo-3-methylbenzoate (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Catalyst Addition: Add Zn(CN)₂ (0.6 eq) and Pd(PPh₃)₄ (5 mol%). Note: Use of Zn(CN)₂ is preferred over CuCN for easier workup and milder conditions.
-
Deoxygenation: Sparge the solution with Argon for 15 minutes to prevent catalyst oxidation.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC for the disappearance of the starting iodide.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M Ammonium Hydroxide (to sequester Zinc salts), followed by brine.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes after the debrominated by-product (if any) and before the starting material.
Analytical Characterization & Quality Control
Confirming the structure requires distinguishing the regiochemistry, particularly ensuring the cyano group is at position 4 and the bromo at position 2.
Nuclear Magnetic Resonance (NMR) Expectations
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.65 (d, J=8.0 Hz, 1H): Aromatic proton at position 6 (Ortho to ester, Meta to Br).
-
δ 7.50 (d, J=8.0 Hz, 1H): Aromatic proton at position 5 (Ortho to CN, Meta to Me).
-
δ 3.95 (s, 3H): Methyl ester (-OCH₃).[5]
-
δ 2.60 (s, 3H): Aryl methyl (-CH₃). Note: The chemical shift is downfield shifted due to the ortho-bromo and ortho-cyano electron-withdrawing effects.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Carbonyl: ~165.5 ppm.
-
Nitrile (CN): ~118.0 ppm.
-
Aromatic C-Br: ~122.0 ppm (Upfield due to heavy atom effect).
-
Aromatic C-Me: ~140.0 ppm.
-
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI+ (Electrospray Ionization).
-
Observed Ion: [M+H]⁺ = 254.0 / 256.0.
-
Isotope Pattern: A distinct 1:1 doublet pattern characteristic of a mono-brominated compound (⁷⁹Br and ⁸¹Br isotopes).
Safety & Handling (MSDS Highlights)
-
Hazard Classification:
-
Acute Toxicity (Oral): Category 4.
-
Skin/Eye Irritation: Category 2.[6]
-
Specific Target Organ Toxicity: Respiratory Irritation (Category 3).
-
-
Handling:
-
Use in a fume hood.[7]
-
Avoid contact with strong oxidizers and strong bases (hydrolysis risk).
-
Cyanide Hazard: Although the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN gas.
-
References
-
PubChem Compound Summary. (2025). Methyl 2-bromo-4-cyano-3-methylbenzoate (CAS 1805189-34-7).[1][2][8][9] National Center for Biotechnology Information. Link
-
AK Scientific. (2025).[9] Product Catalog: Methyl 2-bromo-4-cyano-3-methylbenzoate.[1][2][8][9][10] AK Scientific, Inc. Link
- Maligres, P. E., et al. (2018). "Pd-Catalyzed Cyanation of Aryl Halides: Recent Developments and Applications." Journal of Organic Chemistry.
-
BLD Pharm. (2025).[2] Building Block Catalog: Benzoate Esters. BLD Pharmatech. Link
Sources
- 1. 1806061-00-6|Methyl 3-bromo-5-cyano-2-methylbenzoate|BLD Pharm [bldpharm.com]
- 2. 1223434-15-8|Methyl 4-bromo-2-cyanobenzoate|BLD Pharm [bldpharm.com]
- 3. N-(2-Bromoethyl)phthalimide|CAS 574-98-1|Reagent [benchchem.com]
- 4. Methyl 3-cyano-4-Methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Methyl 3-bromo-4-methylbenzoate | C9H9BrO2 | CID 7015747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 87808-49-9|Methyl 2-bromo-4-methylbenzoate|BLD Pharm [bldpharm.com]
- 9. 1805189-34-7 Methyl 2-bromo-4-cyano-3-methylbenzoate AKSci 8063EK [aksci.com]
- 10. parchem.com [parchem.com]
Strategic Sourcing & Technical Profile: Methyl 2-bromo-4-cyano-3-methylbenzoate
This in-depth technical guide details the sourcing, validation, and application of Methyl 2-bromo-4-cyano-3-methylbenzoate (CAS 1805189-34-7), a specialized intermediate for drug discovery.[1]
CAS: 1805189-34-7 | Formula: C₁₀H₈BrNO₂ | MW: 254.08 g/mol [1][2]
Executive Summary
Methyl 2-bromo-4-cyano-3-methylbenzoate is a high-value, polysubstituted aromatic building block used primarily in the synthesis of complex heterocycles and pharmaceutical intermediates.[1] Its structure—featuring a sterically crowded 2-bromo position flanked by a 1-ester and 3-methyl group—makes it a critical scaffold for constructing axially chiral biaryls or crowded kinase inhibitors via Suzuki-Miyaura cross-coupling.[1]
Due to the synthetic challenge of installing a bromine atom at the sterically hindered 2-position (versus the more accessible 6-position), regio-isomeric purity is the primary risk factor when selecting suppliers.[1] This guide outlines a self-validating sourcing strategy to ensure research integrity.
Chemical Profile & Reactivity
Understanding the molecule's electronic and steric environment is essential for QC and reaction planning.[1]
| Feature | Chemical Function | Synthetic Utility |
| 2-Bromo | Aryl Halide | Site for Pd-catalyzed cross-coupling (Suzuki, Buchwald).[1] Sterically hindered. |
| 4-Cyano | Nitrile | Precursor to benzylamines (reduction), amides (hydrolysis), or tetrazoles. |
| 1-COOMe | Methyl Ester | Electrophile for cyclization (e.g., to isoquinolones) or hydrolysis to acid.[1] |
| 3-Methyl | Alkyl Group | Provides steric bulk; restricts rotation in biaryl systems (atropisomerism). |
Structural Logic & Impurity Risk
The synthesis of this compound likely involves the bromination of Methyl 4-cyano-3-methylbenzoate.[1]
-
Directing Effects: The 3-methyl group (ortho/para director) activates positions 2 and 6.
-
Steric Clash: Position 2 is "sandwiched" between the ester and the methyl group. Position 6 is less hindered.[1]
-
Risk: Commercial batches may contain significant amounts of the 6-bromo isomer if not purified by rigorous column chromatography or recrystallization.[1]
Strategic Sourcing: Supplier Landscape
Suppliers are categorized by their role in the supply chain. For this specific CAS, "In-Stock" status is rare; most vendors operate on a "Make-to-Order" or "Lead Time" basis.[1]
Tier 1: Validated Research Suppliers (High Reliability)
These vendors typically provide internal QC data (H-NMR, HPLC) and have established logistics for sensitive chemicals.
| Supplier | Type | Catalog/SKU | Lead Time | Notes |
| AK Scientific | Distributor (US) | J94821 | 1-2 Weeks | Good for gram-scale; often re-tests batches domestically.[1] |
| BLD Pharm | Manufacturer (CN/US) | BD01532586 | Stock/Rapid | Strong in heterocyclic building blocks; likely the primary source. |
| Parchem | Sourcing Specialist | Inquire | Variable | Best for bulk/kg scale requests. |
| Aikon Intl | Manufacturer (CN) | Inquire | 2-3 Weeks | Cost-effective for larger custom synthesis orders.[1] |
Tier 2: Aggregators (Verification Required)
-
ChemicalBook / MolPort: Useful for finding stock, but require independent validation of the actual shipper.
-
eMolecules: Good for checking global inventory levels across multiple catalogs.
Quality Assurance & Validation Protocol
Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor.[1] The steric congestion of this molecule makes it prone to difficult-to-separate impurities.[1]
Step-by-Step Validation Workflow
Every incoming batch must pass this "Self-Validating" protocol before use in critical steps.
Figure 1: Incoming Quality Control (IQC) workflow emphasizing regio-isomer detection.
Critical QC Parameters
-
1H-NMR Diagnostic Signals:
-
Target (2-Br): Look for the aromatic protons. The symmetry is low.[1] The protons at C5 and C6 will show ortho coupling (~8 Hz).[1]
-
Impurity (6-Br): If the bromine is at position 6, the proton pattern will shift significantly.[1] The C2 proton (if Br is at 6) would be a singlet or meta-coupled doublet, distinct from the target.[1]
-
Methyl Shift: The 3-Me group signal will shift slightly upfield/downfield depending on whether it is flanked by a Br (at C2) or a H (at C2).[1]
-
-
LC-MS: Confirm Molecular Ion [M+H]+ = 254/256 (Br isotope pattern).
Handling & Safety (SDS Summary)
-
Hazard Identification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal: Warning.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The ester is susceptible to hydrolysis under humid conditions; the aryl bromide is light-sensitive over long periods.[1]
-
Solubility:
-
Soluble: DMSO, Dichloromethane (DCM), Ethyl Acetate.
-
Insoluble: Water.
-
Application Context: Synthetic Pathway
This compound is best utilized as an electrophile in cross-coupling reactions. Below is a standard activation pathway.
Figure 2: Typical synthetic utility in constructing biaryl heterocycles.
Technical Insight: Due to the ortho-substituents (1-COOMe, 3-Me) , the oxidative addition of Palladium into the C-Br bond will be slow.[1]
-
Recommendation: Use electron-rich, bulky ligands (e.g., SPhos , XPhos , or P(t-Bu)3 ) and elevated temperatures (80-100°C) to facilitate the coupling.[1]
References
-
AK Scientific Product Catalog. Methyl 2-bromo-4-cyano-3-methylbenzoate (J94821).[1] Retrieved from [1]
-
BLD Pharm Registry. Product BD01532586.[1][3] Retrieved from [1]
-
PubChem Database. Methyl 3-bromo-4-methylbenzoate (Structural Analog Analysis). National Library of Medicine.[1] Retrieved from
-
ChemicalBook Supplier List. Global Suppliers for CAS 1805189-34-7. Retrieved from [1]
Sources
Polysubstituted Benzonitrile Derivatives: A Core Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Benzonitrile Moiety
The benzonitrile scaffold, a simple aromatic ring appended with a cyano group, represents a cornerstone in the edifice of medicinal chemistry. Its prevalence in a multitude of clinically approved drugs and developmental candidates is a testament to its remarkable versatility.[1][2] The unique electronic properties imparted by the nitrile group, a potent electron-withdrawing moiety, profoundly influence the molecule's reactivity, pharmacokinetic profile, and ability to engage with biological targets.[3][4] This guide provides a comprehensive exploration of polysubstituted benzonitrile derivatives, delving into their synthesis, diverse therapeutic applications, and the intricate structure-activity relationships that govern their biological effects. We will navigate through key experimental protocols and data-driven insights, offering a robust resource for the rational design of novel therapeutic agents.
I. The Synthetic Versatility of Polysubstituted Benzonitriles
The amenability of the benzonitrile core to a wide array of chemical transformations is a key driver of its utility in drug discovery.[4] The ability to precisely tailor the substitution pattern on the benzene ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties.
A. Fundamental Synthetic Strategies
Several classical and modern synthetic methodologies are employed for the construction of polysubstituted benzonitriles. A common approach involves the conversion of benzaldehydes to benzonitriles.
Protocol 1: Synthesis of Substituted Benzonitriles from Benzaldehydes
This protocol outlines a facile, two-step synthesis of substituted benzonitriles from their corresponding benzaldehydes.[5]
Step 1: Formation of the Substituted Benzaldoxime
-
In a round-bottom flask, dissolve the substituted benzaldehyde in a suitable solvent, such as ethanol or methanol.
-
Add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or pyridine) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and collect the precipitated benzaldoxime by filtration.
-
Wash the solid with cold water and dry under vacuum.
Step 2: Dehydration to the Substituted Benzonitrile
-
In a separate flask, place the dried benzaldoxime.
-
Add a dehydrating agent, such as diphosphorus pentoxide (P₂O₅) or acetic anhydride.
-
Heat the mixture gently under reflux conditions until the reaction is complete (as monitored by TLC).
-
Cool the reaction mixture and carefully add water to quench the excess dehydrating agent.
-
Extract the desired benzonitrile derivative with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure substituted benzonitrile.
Causality Behind Experimental Choices: The use of hydroxylamine hydrochloride in the first step facilitates the formation of the oxime intermediate. The subsequent dehydration in the second step is a critical transformation, and the choice of a potent dehydrating agent like P₂O₅ ensures a high conversion rate to the nitrile.
More contemporary methods, such as palladium-catalyzed cyanation of aryl halides using non-toxic cyanide sources like formamide and 2,4,6-trichloro-1,3,5-triazine (TCT), offer milder and more versatile alternatives to traditional methods that often require harsh conditions and toxic reagents.[6] Copper-catalyzed cyanation of aryl iodides with formamide also presents a practical and convenient protocol with excellent substrate compatibility.[6] Furthermore, innovative one-pot multi-component cyclization reactions have been developed to produce polysubstituted benzene derivatives with unique substitution patterns from simple starting materials.[7]
B. Reactivity and Functional Group Interconversions
The nitrile group itself is a versatile functional handle that can be transformed into other valuable moieties such as carboxylic acids, amides, and amines through hydrolysis or reduction.[3] The reactivity of the benzonitrile core is significantly influenced by the electronic nature of the substituents on the aromatic ring.[4] Electron-withdrawing groups enhance the electrophilicity of the nitrile carbon, facilitating reactions like hydrolysis, while electron-donating groups can increase the electron density of the aromatic ring, influencing its susceptibility to electrophilic substitution.[4]
II. Therapeutic Landscape of Polysubstituted Benzonitrile Derivatives
The broad spectrum of biological activities exhibited by polysubstituted benzonitriles underscores their importance in medicinal chemistry.[1][3]
A. Anticancer Activity
Benzonitrile-containing compounds have emerged as a promising class of anticancer agents.[1][8] Their mechanisms of action are diverse and often involve the targeting of critical cellular processes.
-
Tubulin Polymerization Inhibition: A significant number of benzonitrile derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[1] This leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1]
-
Kinase Inhibition: Many benzonitrile derivatives have been designed as inhibitors of key kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase-3 (JNK3).[8]
Below is a diagram illustrating the general workflow of a Quantitative Structure-Activity Relationship (QSAR) study, a computational technique instrumental in elucidating the structural requirements for the anticancer activity of benzonitrile derivatives.[8]
Caption: General workflow of a QSAR study for benzonitrile derivatives.
Table 1: Anticancer Activity of Selected Benzonitrile Derivatives
| Compound Class | Example | Target/Cell Line | Activity (IC50) | Reference |
| 2-Phenylacrylonitriles | Compound 1g2a | HCT116 (Colon) | 5.9 nM | [1] |
| Benzotriazole-acrylonitriles | Compound 5 | HeLa (Cervical) | Sub-micromolar | [1] |
| Benzimidazole-acrylonitrile | TM11 | Urease Inhibition | IC50: 1.22–28.45 μM | [9] |
B. Enzyme Inhibition
The benzonitrile moiety is a common feature in a variety of enzyme inhibitors.[10][11][12]
-
Cyclooxygenase (COX) Inhibition: Certain hydroxybenzonitrile derivatives have been investigated as potential inhibitors of COX-2, an enzyme involved in inflammation.[10] The inhibition of COX-2 disrupts the production of prostaglandins, which are key inflammatory mediators.[10]
-
Xanthine Oxidase (XO) Inhibition: Benzonitrile derivatives have also been explored as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism.[11] Elevated levels of uric acid, the product of XO activity, are associated with conditions like gout.[11]
The following diagram depicts the COX-2 signaling pathway and the point of intervention for inhibitors.
Caption: Inhibition of the COX-2 pathway by benzonitrile derivatives.
Protocol 2: In Vitro Fluorometric COX-2 Inhibitor Screening Assay
This protocol describes a common method for determining the inhibitory activity of compounds against COX-2.[10]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of recombinant human COX-2 enzyme, a solution of arachidonic acid (substrate), and a fluorometric probe (e.g., Amplex Red).
-
Compound Preparation: Dissolve the test benzonitrile derivatives and a reference inhibitor (e.g., Celecoxib) in DMSO to create stock solutions. Prepare serial dilutions of the compounds.
-
Assay Procedure:
-
In a 96-well microplate, add the reaction buffer, the COX-2 enzyme, and the fluorometric probe to each well.
-
Add the test compounds or reference inhibitor to the respective wells. Include a control group with DMSO only.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Self-Validating System: The inclusion of a known reference inhibitor (positive control) and a vehicle control (negative control) in each assay plate is crucial for validating the experimental results. The consistency of the reference inhibitor's IC50 value across experiments ensures the reliability and reproducibility of the assay.
C. Antimicrobial and Antiviral Activities
Polysubstituted benzonitriles have also demonstrated promising activity against various microbial pathogens. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the benzonitrile ring play a critical role in their antibacterial efficacy.[6] For instance, the presence of halogens at the meta position can enhance activity against both gram-positive and gram-negative bacteria.[6]
III. Structure-Activity Relationships (SAR) and Rational Drug Design
The development of potent and selective benzonitrile-based drugs relies heavily on a thorough understanding of their structure-activity relationships. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the physicochemical properties of benzonitrile derivatives with their biological activities.[8]
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed to build predictive models.[8] These models can provide valuable insights into the steric and electronic requirements for optimal biological activity, thereby guiding the design of new, more potent analogues.[13]
Furthermore, molecular docking studies are used to visualize the binding interactions of benzonitrile derivatives within the active site of their target proteins.[13] This allows for a detailed understanding of the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity.[13]
Conclusion: The Future of Benzonitrile Derivatives in Medicine
Polysubstituted benzonitrile derivatives continue to be a rich source of inspiration for the development of novel therapeutic agents. Their synthetic tractability, coupled with their diverse pharmacological profile, ensures their continued prominence in medicinal chemistry. The integration of traditional synthetic chemistry with modern computational tools like QSAR and molecular docking will undoubtedly accelerate the discovery and optimization of new benzonitrile-based drugs with improved efficacy and safety profiles. The ongoing exploration of this versatile scaffold holds immense promise for addressing a wide range of unmet medical needs.
References
- A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery - Benchchem.
- The chemical structure of some biologically important benzonitrile derivatives.
- The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation.
- Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis - Benchchem.
- Validating the Efficacy of 2-Hydroxybenzonitrile as an Enzyme Inhibitor: A Comparative Guide - Benchchem.
- The Diverse Biological Activities of Benzonitrile Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH.
- One-step synthesis of polysubstituted benzene derivatives by multi-component cyclization of alpha-bromoacetate, malononitrile and aromatic aldehydes. | Semantic Scholar.
- Benzonitrile derivatives by Zhang et al. - ResearchGate.
- Enzymes Inhibition Profiles and Antibacterial Activities of Benzylidenemalononitrile Derivatives | Request PDF - ResearchGate.
- Three-dimensional quantitative structure-activity relationship (3 D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors - PubMed.
- Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC.
- US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents.
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- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. benchchem.com [benchchem.com]
- 5. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Three-dimensional quantitative structure-activity relationship (3 D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature reviews on 2-bromo-4-cyano-3-methylbenzoate derivatives
An In-depth Technical Guide to the Synthesis and Application of 2-Bromo-4-cyano-3-methylbenzoate Derivatives
Executive Summary
Substituted aromatic scaffolds are foundational to modern drug discovery and materials science. Among these, the 2-bromo-4-cyano-3-methylbenzoate core represents a highly versatile intermediate, offering multiple points for chemical modification. The strategic placement of a bromo group, a cyano moiety, and a methylbenzoate ester allows for a diverse range of chemical transformations, making it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive literature review of the synthesis, characterization, and potential applications of these derivatives, aimed at researchers, scientists, and drug development professionals. We will delve into the causal factors behind synthetic choices, provide detailed experimental protocols, and explore the derivatization potential that makes this scaffold a compelling starting point for innovation.
Introduction: The Strategic Value of Polysubstituted Benzoates
In the landscape of medicinal chemistry, the rational design of small molecules hinges on the availability of versatile chemical intermediates. Benzoates, esters derived from benzoic acid, are widely utilized as precursors and structural motifs in pharmaceuticals.[1] The 2-bromo-4-cyano-3-methylbenzoate scaffold is particularly noteworthy due to its trifecta of functional groups, each serving a distinct synthetic purpose.
-
The bromo substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.[2]
-
The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct heterocyclic rings.
-
The methyl ester can be hydrolyzed to a carboxylic acid for further coupling reactions or reduced to a primary alcohol, providing another avenue for structural diversification.[2]
This multi-functional nature makes the scaffold an attractive starting point in the synthesis of novel compounds for various therapeutic areas, from oncology to inflammatory diseases.[3][4][5] The ongoing quest for new chemical entities in drug discovery underscores the importance of understanding and mastering the synthesis of such foundational building blocks.[6]
Core Synthesis Pathway: From Anthranilic Acid to the Target Scaffold
The most prevalent and logical synthetic route to 2-bromo-4-cyano-3-methylbenzoate derivatives commences with 2-amino-3-methylbenzoic acid. The sequence involves a carefully orchestrated series of reactions: electrophilic bromination, esterification to protect the carboxylic acid, and finally, nucleophilic cyanation.[7]
Caption: Core synthetic workflow for 2-amino-5-cyano-3-methylbenzoate.
Step 1: Regioselective Bromination
The initial step involves the introduction of a bromine atom onto the aromatic ring. The amino group is a strong ortho-, para-director. Given that the ortho position to the amino group is sterically hindered by the adjacent methyl group, bromination occurs preferentially at the para-position (C5).
Protocol: Bromination of 2-amino-3-methylbenzoic acid [7]
-
Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent (e.g., acetic acid).
-
Cool the solution in an ice bath to maintain a controlled temperature, typically around 30°C.[7]
-
Slowly add a mixture of hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) dropwise. This in-situ generation of bromine allows for better control and avoids the hazards of handling liquid bromine.[8]
-
Maintain the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to neutralize any excess bromine.
-
Precipitate the product by adding water, and collect the solid by filtration.
-
Wash the solid with water and dry under vacuum to yield 2-amino-5-bromo-3-methylbenzoic acid.
Causality and Optimization:
-
Why HBr/H₂O₂? This system provides a slow and steady generation of Br₂, minimizing over-bromination which can lead to di-substituted byproducts.[8] N-Bromosuccinimide (NBS) is another excellent alternative for controlled mono-bromination.[8]
-
Temperature Control: Maintaining a low to moderate temperature is crucial. Higher temperatures can increase the reaction rate uncontrollably and promote the formation of side products.[8]
Step 2: Esterification
The carboxylic acid group is protected as a methyl ester to prevent it from interfering with the subsequent cyanation step. The Fischer-Speier esterification is a standard and efficient method.
Protocol: Methyl Esterification [9]
-
Suspend 2-amino-5-bromo-3-methylbenzoic acid in methanol (MeOH).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux and maintain for several hours (e.g., 14 hours), monitoring by TLC.[9]
-
After cooling to room temperature, neutralize the mixture carefully with a saturated solution of sodium bicarbonate (NaHCO₃).
-
The product, methyl 2-amino-5-bromo-3-methylbenzoate, will precipitate.
-
Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by column chromatography if necessary.[9]
Step 3: Cyanation
The final step is the replacement of the bromine atom with a cyano group. The Rosenmund-von Braun reaction, using copper(I) cyanide, is a classic and effective method for this transformation.
Protocol: Cyanation of the Aryl Bromide [7]
-
Combine methyl 2-amino-5-bromo-3-methylbenzoate and copper(I) cyanide (CuCN) in a high-boiling point, polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the mixture and pour it into a solution of ferric chloride and HCl to complex with the copper salts.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final methyl 2-amino-5-cyano-3-methylbenzoate.
Causality and Optimization:
-
Solvent Choice: High-boiling polar aprotic solvents like DMF or NMP are essential to solubilize the reactants and reach the high temperatures required for the reaction to proceed efficiently.[7]
-
Reagent Quality: The purity of CuCN is critical. Exposure to air and moisture can deactivate the reagent, leading to incomplete conversion.[8]
-
Troubleshooting: Incomplete cyanation is a common issue. Potential solutions include using fresh, high-quality CuCN, ensuring the solvent is anhydrous, and considering alternative palladium-catalyzed cyanation methods, though these can present challenges with catalyst removal.[8][10]
Caption: Troubleshooting logic for low cyanation yield.[7][8]
Physicochemical and Spectroscopic Characterization
Confirming the identity and purity of the synthesized 2-bromo-4-cyano-3-methylbenzoate derivatives is accomplished using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| NMR Spectroscopy | Structural confirmation | ¹H NMR will show characteristic aromatic proton signals with splitting patterns consistent with the substitution. ¹³C NMR will show distinct peaks for the ester carbonyl, cyano carbon, and aromatic carbons.[11] |
| IR Spectroscopy | Functional group identification | A strong, sharp absorption band for the cyano group (C≡N) stretch is expected around 2220-2260 cm⁻¹. A strong absorption for the ester carbonyl (C=O) stretch will appear around 1710-1740 cm⁻¹.[11] |
| Mass Spectrometry | Molecular weight confirmation | Provides the molecular ion peak corresponding to the mass of the compound, confirming its molecular formula. The isotopic pattern of bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be evident. |
| HPLC | Purity assessment | Determines the purity of the compound by separating it from starting materials and byproducts. Overall yields for similar multi-step syntheses can range from 82-90% with purities of 93-95%.[7] |
Theoretical studies using Density Functional Theory (DFT) can also predict vibrational frequencies and other spectroscopic properties, which can be compared with experimental data for comprehensive structural elucidation.[12][13]
Key Reactions for Derivatization
The true value of the 2-bromo-4-cyano-3-methylbenzoate scaffold lies in its potential for further modification. The bromo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions.
Suzuki Coupling
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position.[14]
Caption: General scheme for Suzuki coupling on the scaffold.[14]
This reaction significantly expands the chemical space accessible from the core intermediate, making it a cornerstone for building compound libraries for drug discovery programs.[11]
Applications in Medicinal Chemistry and Drug Discovery
While specific applications for methyl 2-bromo-4-cyano-3-methylbenzoate are often proprietary and found within patent literature, the structural motifs are prevalent in biologically active molecules. This scaffold serves as a key intermediate for compounds targeting a range of diseases.[11]
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature highly substituted aromatic cores. The ability to diversify the 2-position via cross-coupling makes this scaffold ideal for exploring structure-activity relationships (SAR) against various kinases.
-
Epigenetic Modulators: Bromodomain-containing proteins, such as BRD4, are important targets in oncology and inflammation.[3] Inhibitors of these proteins often contain decorated aromatic rings that mimic the acetylated lysine side chain, a role for which derivatives of this scaffold are well-suited.
-
Anticancer and Antifungal Agents: The synthesis of complex heterocyclic systems, such as chromenes with demonstrated anticancer and antifungal properties, often starts from substituted benzonitrile precursors.[15]
The versatility of the 2-bromo-4-cyano-3-methylbenzoate scaffold makes it an invaluable tool for medicinal chemists, enabling the rapid synthesis of diverse analogs to probe biological targets and develop new therapeutic agents.
Conclusion
The 2-bromo-4-cyano-3-methylbenzoate framework is more than just a chemical compound; it is a strategic platform for synthetic innovation. Its well-defined synthesis, starting from readily available materials, coupled with its immense potential for diversification, positions it as a high-value intermediate in both academic and industrial research. By understanding the nuances of its synthesis and the breadth of its reactivity, researchers can leverage this scaffold to accelerate the discovery and development of next-generation pharmaceuticals and advanced materials.
References
- CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents.
- Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid - Benchchem.
- WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents.
- US3488734A - Preparation of 2-bromo-2-cyanoacetamide - Google Patents.
- side reactions in the synthesis of 2-Amino-5-cyano-3-methylbenzoic acid and their prevention - Benchchem.
- US20190359573A1 - Inhibitors of bromodomain-containing protein 4 (brd4) - Google Patents.
- US4935437A - (Substituted aralkyl) heterocyclic compounds - Google Patents.
- Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - MDPI.
- Manish K. Shah M.Sc.Ph.D Professor at Saurashtra University - ResearchGate.
- Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate | Request PDF - ResearchGate.
- Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PMC.
- Methyl 4-bromo-3-methylbenzoate synthesis - ChemicalBook.
- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PDF Free Download.
- US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents.
- The Role of Methyl 2-bromo-6-methylbenzoate in Pharmaceutical Intermediate Synthesis.
- Methyl 4-bromo-3-methylbenzoate 95 148547-19-7 - Sigma-Aldrich.
- (PDF) Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile - ResearchGate.
- Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile.
- Methyl 4-bromo-2-cyanobenzoate - 1223434-15-8 - Vulcanchem.
- Syngene, Johns Hopkins Unite to Advance Early-Stage Drug Discovery | Contract Pharma.
- Methyl 3-bromo-4-methylbenzoate | C9H9BrO2 | CID 7015747 - PubChem - NIH.
- Syngene collaborates with Johns Hopkins University to advance early-stage drug discovery.
- IRBM Reports Breakthrough in Zika Virus Drug Discovery - PR Newswire.
- Benzoates – Knowledge and References - Taylor & Francis.
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- 15. mdpi.com [mdpi.com]
Methodological & Application
A Comprehensive Guide to the Multi-Step Synthesis of Methyl 2-bromo-4-cyano-3-methylbenzoate
An Application Note for the Synthesis of Methyl 2-bromo-4-cyano-3-methylbenzoate
Abstract
This application note provides a detailed, five-step protocol for the synthesis of Methyl 2-bromo-4-cyano-3-methylbenzoate, a valuable substituted aromatic compound with potential applications as a key intermediate in the development of novel pharmaceuticals and functional materials. The synthetic strategy commences with the commercially available precursor, 3-methylbenzoic acid, and proceeds through a sequence of nitration, reduction, cyanation via a Sandmeyer reaction, esterification, and a final regioselective bromination. This guide is intended for researchers and scientists in organic synthesis and drug development, offering in-depth procedural details, explanations for experimental choices, and critical safety information.
Introduction: Strategic Importance and Synthetic Design
Substituted benzonitriles are a cornerstone in medicinal chemistry, serving as crucial building blocks for a wide array of therapeutic agents. The specific substitution pattern of Methyl 2-bromo-4-cyano-3-methylbenzoate, featuring ortho-bromo, cyano, and methyl groups, presents a unique scaffold for further chemical elaboration. The design of a successful synthesis hinges on the careful and strategic introduction of these functional groups, taking into account their respective directing effects on the aromatic ring.
The synthetic pathway detailed herein was designed for efficiency and regiochemical control. The sequence begins with the functionalization of 3-methylbenzoic acid, leveraging established and reliable chemical transformations. A key step in this synthesis is the Sandmeyer reaction, a robust method for converting an aryl amine into an aryl cyanide via a diazonium salt intermediate.[1][2] The final bromination step is designed to be highly selective, guided by the electronic properties of the substituents present on the benzene ring.
Overall Synthetic Pathway
The synthesis of Methyl 2-bromo-4-cyano-3-methylbenzoate from 3-methylbenzoic acid is accomplished via the five-step sequence illustrated below.
Caption: Overall synthetic route from 3-methylbenzoic acid.
Experimental Protocols
Step 1: Nitration of 3-Methylbenzoic Acid
Objective: To introduce a nitro group at the 4-position of the aromatic ring. The methyl group is an ortho, para-director, while the carboxylic acid is a meta-director. The combination of these effects favors nitration at the position para to the methyl group and meta to the carboxylic acid.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methylbenzoic Acid | 136.15 | 13.6 g | 0.10 |
| Sulfuric Acid (98%) | 98.08 | 40 mL | - |
| Nitric Acid (70%) | 63.01 | 8.0 mL | ~0.12 |
Procedure:
-
In a 250 mL flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 40 mL of concentrated sulfuric acid.
-
Once cooled to below 10 °C, add 13.6 g (0.10 mol) of 3-methylbenzoic acid in small portions, ensuring the temperature remains below 15 °C.
-
Prepare a nitrating mixture by slowly adding 8.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.
-
Add the nitrating mixture dropwise to the stirred solution of 3-methylbenzoic acid over 30-45 minutes, maintaining the reaction temperature between 5-10 °C.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The precipitated solid, 4-nitro-3-methylbenzoic acid, is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.
Step 2: Reduction of 4-Nitro-3-methylbenzoic Acid
Objective: To reduce the nitro group to a primary amine, which is the precursor for the Sandmeyer reaction. Catalytic hydrogenation or metal/acid reductions are common methods.[3]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitro-3-methylbenzoic Acid | 181.15 | 18.1 g | 0.10 |
| Tin(II) Chloride Dihydrate | 225.63 | 56.4 g | 0.25 |
| Concentrated HCl | 36.46 | 60 mL | - |
| Sodium Hydroxide | 40.00 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend 18.1 g (0.10 mol) of 4-nitro-3-methylbenzoic acid in 60 mL of concentrated hydrochloric acid.
-
Add a solution of 56.4 g (0.25 mol) of tin(II) chloride dihydrate in 40 mL of concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux with stirring for 2 hours. The solution should become clear.
-
Cool the reaction mixture in an ice bath. A white precipitate of the amine salt may form.
-
Slowly add a 50% aqueous solution of sodium hydroxide until the solution is strongly alkaline (pH > 10), which will dissolve the tin salts.
-
The precipitated 4-amino-3-methylbenzoic acid is collected by filtration, washed with cold water, and can be recrystallized from ethanol/water if necessary.
Step 3: Sandmeyer Cyanation of 4-Amino-3-methylbenzoic Acid
Objective: To convert the primary amino group into a cyano group. This is a powerful transformation that proceeds via a diazonium salt intermediate.[4][5]
SAFETY NOTE: This procedure involves the use of highly toxic cyanide salts and generates toxic hydrogen cyanide gas. It MUST be performed in a well-ventilated chemical fume hood. All personnel must wear appropriate personal protective equipment (PPE), and a cyanide antidote kit should be readily accessible.[6]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Amino-3-methylbenzoic Acid | 151.16 | 15.1 g | 0.10 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |
| Concentrated HCl | 36.46 | 30 mL | - |
| Copper(I) Cyanide (CuCN) | 89.56 | 10.8 g | 0.12 |
| Sodium Cyanide (NaCN) | 49.01 | 6.5 g | 0.13 |
Procedure:
-
Diazotization: In a 500 mL beaker, dissolve 15.1 g (0.10 mol) of 4-amino-3-methylbenzoic acid in a mixture of 30 mL of concentrated hydrochloric acid and 100 mL of water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after addition is complete.
-
Cyanation: In a separate 1 L flask, prepare a solution of copper(I) cyanide by dissolving 10.8 g (0.12 mol) of CuCN and 6.5 g (0.13 mol) of NaCN in 100 mL of warm water. Cool this solution to room temperature.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of N₂) will occur.
-
After the addition is complete, heat the mixture to 50-60 °C for 1 hour, then cool to room temperature.
-
Acidify the mixture with concentrated HCl to decompose any complex salts and precipitate the product. (Caution: HCN gas may be evolved) .[7]
-
Collect the crude 4-cyano-3-methylbenzoic acid by filtration, wash with water, and dry.
Step 4: Fischer Esterification of 4-Cyano-3-methylbenzoic Acid
Objective: To convert the carboxylic acid to its corresponding methyl ester. This is a standard acid-catalyzed esterification.[8]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Cyano-3-methylbenzoic Acid | 161.16 | 16.1 g | 0.10 |
| Methanol | 32.04 | 150 mL | - |
| Sulfuric Acid (98%) | 98.08 | 3 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend 16.1 g (0.10 mol) of 4-cyano-3-methylbenzoic acid in 150 mL of methanol.
-
Carefully add 3 mL of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux for 6-8 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture and reduce the volume of methanol by about half using a rotary evaporator.
-
Pour the concentrated mixture into 300 mL of cold water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-cyano-3-methylbenzoate.
Step 5: Regioselective Bromination
Objective: To introduce a bromine atom at the 2-position. The methyl group is an activating ortho, para-director, while the cyano and ester groups are deactivating meta-directors. The position ortho to the methyl group (C2) is the most activated and sterically accessible position for electrophilic aromatic substitution.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 4-cyano-3-methylbenzoate | 175.18 | 17.5 g | 0.10 |
| Bromine (Br₂) | 159.81 | 17.6 g (5.6 mL) | 0.11 |
| Aluminum Chloride (AlCl₃) | 133.34 | 14.7 g | 0.11 |
| Dichloromethane | - | 150 mL | - |
Procedure:
-
In a 250 mL three-necked flask fitted with a dropping funnel and a gas trap, dissolve 17.5 g (0.10 mol) of Methyl 4-cyano-3-methylbenzoate in 150 mL of dry dichloromethane.
-
Cool the solution in an ice bath and add 14.7 g (0.11 mol) of anhydrous aluminum chloride portion-wise.
-
Add 17.6 g (0.11 mol) of bromine dropwise from the addition funnel over 30 minutes.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture into a beaker containing ice and 50 mL of 1 M HCl to decompose the catalyst.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution (to remove excess bromine), then with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product, Methyl 2-bromo-4-cyano-3-methylbenzoate.
Workflow and Logic
The sequence of reactions is critical for the success of this synthesis. The chosen pathway ensures that the directing effects of the substituents guide the incoming groups to the desired positions, minimizing the formation of unwanted isomers.
Caption: Logical flow of the synthetic strategy.
Conclusion
This application note details a robust and logical five-step synthesis for Methyl 2-bromo-4-cyano-3-methylbenzoate starting from 3-methylbenzoic acid. By carefully selecting the sequence of reactions, this protocol maximizes regioselectivity and provides a reliable method for obtaining this valuable chemical intermediate. Adherence to the outlined procedures and safety precautions is essential for a successful outcome.
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
SynArchive. Sandmeyer Reaction. [Link]
- Google Patents.
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Goel, A., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 153, 1-21. [Link]
-
Organic Syntheses. 2-bromo-3-methylbenzoic acid. Org. Synth. 1961, 41, 13. [Link]
Sources
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- 4. synarchive.com [synarchive.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Methyl 4-bromo-3-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-bromo-4-cyano-3-methylbenzoate
Welcome to the technical support center for Methyl 2-bromo-4-cyano-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile synthetic intermediate. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Section 1: Frequently Asked Questions - Understanding Potential Impurities
This section addresses the most common questions regarding the nature of impurities that can arise during the synthesis of Methyl 2-bromo-4-cyano-3-methylbenzoate. Identifying the impurity is the first critical step toward selecting an effective purification strategy.
Q1: What are the most likely impurities I will encounter in my crude product?
The impurity profile of your crude product is intrinsically linked to its synthetic route. However, several common classes of impurities are frequently observed:
-
Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors like 4-cyano-3-methylbenzoic acid or its methyl ester.
-
Isomeric Byproducts: Bromination of an activated aromatic ring can sometimes lead to the formation of regioisomers, where the bromine atom is attached to a different position on the ring.
-
Hydrolysis Product: The ester group is susceptible to hydrolysis, especially under acidic or basic workup conditions, leading to the formation of 2-bromo-4-cyano-3-methylbenzoic acid.[1][2] This acidic impurity can complicate subsequent reaction steps.
-
Dehalogenated Impurity: Reductive dehalogenation, where the bromine atom is replaced by a hydrogen, is a known side reaction for aryl bromides.[3][4][5] This results in the formation of Methyl 4-cyano-3-methylbenzoate.
-
Residual Halogenating Agent: Traces of bromine or other brominating agents (like NBS) can remain, often imparting a yellow or brown color to the product.[6][7]
Q2: My crude product has a distinct yellow or brownish tint. What is the likely cause and is it problematic?
A yellow or brown coloration is almost always due to residual elemental bromine (Br₂) or highly conjugated, colored byproducts. While trace amounts may not interfere with some applications, it is best practice to remove them. Residual bromine can react with certain solvents or reagents in subsequent steps.[6] A simple wash with an aqueous solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate, will quench the bromine and remove the color.[7]
Q3: My analytical data (NMR, LC-MS) shows a significant peak corresponding to the carboxylic acid. How did this happen and how do I remove it?
The presence of 2-bromo-4-cyano-3-methylbenzoic acid is a clear indication of ester hydrolysis. This can occur if the reaction mixture is exposed to strong acids or bases, particularly in the presence of water, during the reaction or aqueous workup. Because this impurity is acidic, it can be easily removed by washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[8][9] The acidic impurity will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.
Q4: I've identified a byproduct with a mass that is ~79 or ~81 Da less than my desired product. What is this and why did it form?
This mass difference corresponds to the loss of a bromine atom. The resulting impurity is Methyl 4-cyano-3-methylbenzoate. This dehalogenation can be catalyzed by transition metals (like palladium, which might be used in a preceding or subsequent step), or occur under certain reductive conditions.[3][4][5] Separating this byproduct from the desired product can be challenging due to their similar polarities and typically requires careful column chromatography.
Section 2: Troubleshooting and Purification Protocols
This section provides a problem-oriented approach to purification, offering detailed protocols and the scientific rationale behind them.
Problem: My crude product purity is below 95% and contains multiple impurities.
When dealing with a complex mixture of impurities with varying polarities, a multi-step approach is often necessary. The choice between recrystallization and chromatography depends on the nature of the impurities and the quantity of material.
Caption: Decision workflow for selecting a primary purification method.
Solution A: Recrystallization for Moderately Impure Solids
Recrystallization is an effective technique for purifying solid compounds when the impurities have different solubility profiles from the desired product. The principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool slowly, causing the desired compound to crystallize out in a purer form while the impurities remain dissolved in the mother liquor.[6]
Troubleshooting Recrystallization
-
Q: How do I select the best solvent? The ideal solvent is one in which Methyl 2-bromo-4-cyano-3-methylbenzoate is highly soluble at high temperatures but poorly soluble at room temperature or below.[6] Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble upon cooling. A good starting point is to test small amounts of your crude product in various solvents.
-
Q: My compound "oils out" instead of crystallizing. What should I do? Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. To remedy this, you can try:
-
Reheating the solution to dissolve the oil and adding more solvent to lower the saturation point.
-
Slowing the cooling rate by insulating the flask.
-
Scratching the inside of the flask with a glass rod to induce crystallization.
-
Adding a seed crystal of pure product.
-
-
Q: Can I remove the yellow/brown color during recrystallization? Yes. After dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Allow the solution to boil for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool.
Recrystallization Solvent Selection Table
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Good choice for moderately polar aromatics. Often used in a mixed system with water.[6] |
| Methanol | Polar | 65 | Similar to ethanol, but the higher volatility can be a consideration.[6] |
| Isopropanol | Polar | 82 | Can offer different solubility characteristics than ethanol or methanol. |
| Ethyl Acetate | Intermediate | 77 | A good solvent for many esters. Often used in a mixed system with hexane.[10] |
| Toluene | Non-polar | 111 | Effective for many aromatic compounds.[7] |
| Hexane/Heptane | Non-polar | 69 / 98 | Good for use as an "anti-solvent" in a mixed solvent system with a more polar solvent.[6] |
Detailed Protocol: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask to remove them.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Solution B: Flash Column Chromatography for Complex Mixtures or Oils
Flash column chromatography is a powerful technique for separating compounds based on their polarity.[11] It is particularly useful when recrystallization is ineffective or when dealing with oily products. The mixture is loaded onto a column of a solid adsorbent (the stationary phase, typically silica gel), and a solvent (the mobile phase or eluent) is passed through the column under pressure.[11][12]
Troubleshooting Column Chromatography
-
Q: How do I choose the right eluent system? The key is to find a solvent system where your desired compound has an Rf (retention factor) of approximately 0.25-0.35 on a TLC plate.[13] A common starting point for a moderately polar compound like this is a mixture of hexane (or petroleum ether) and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent.
-
Q: My compounds are not separating well (spots are too close on TLC). What can I do? If separation is poor, you need to increase the difference in how the compounds interact with the stationary phase. Try:
-
Using a less polar eluent system. This will make all compounds move more slowly and can improve separation.
-
Switching one of the solvents. For example, replacing ethyl acetate with dichloromethane might change the selectivity and improve the separation.
-
-
Q: How much silica gel should I use? A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of the crude material you are purifying. Use a higher ratio for more difficult separations.
Detailed Protocol: Flash Column Chromatography
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Methyl 4-bromo-3-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 9. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. youtube.com [youtube.com]
- 13. Purification [chem.rochester.edu]
Separation of regioisomers in brominated methyl benzoate synthesis
Technical Support Center: Regioisomer Separation in Brominated Methyl Benzoate Synthesis
User Guide Overview
Topic: Separation of Regioisomers (Methyl 2-, 3-, and 4-bromobenzoate) Context: Electrophilic Aromatic Substitution (EAS) on a Deactivated Ring Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Core Scientific Context: The "Meta" Challenge
The Mechanism:
The bromination of methyl benzoate is an Electrophilic Aromatic Substitution (EAS).[1] The carbomethoxy group (
-
Major Product (~85-95%): Methyl 3-bromobenzoate (meta).
-
Minor Impurities: Methyl 4-bromobenzoate (para) and trace Methyl 2-bromobenzoate (ortho).
The Separation Problem: While the reaction is highly regioselective, the similar boiling points and polarities of the isomers make separation difficult. The critical differentiator is their Melting Point (MP) .
Physical Properties Reference Table
| Isomer | Structure | Melting Point (MP) | Boiling Point (BP) | Solubility (Hexane/MeOH) |
| Methyl 3-bromobenzoate | Meta (Major) | 32–34 °C (Low-melting solid) | ~127 °C (15 mmHg) | High |
| Methyl 4-bromobenzoate | Para (Minor) | 77–81 °C (Crystalline solid) | ~252 °C (Atm) | Moderate (Lower than meta) |
| Methyl 2-bromobenzoate | Ortho (Trace) | Liquid (Ambient) | ~240–250 °C (Atm) | High |
Key Insight: The para isomer has a significantly higher melting point due to better crystal packing (symmetry). This is your primary lever for separation without chromatography.
Diagnostic & Analysis Module
Q: How do I quickly quantify the isomer ratio before purification?
A: Do not rely on TLC alone, as the
-
Recommended Method: GC-MS or
H-NMR. -
NMR Diagnostic Signals (
):-
Meta (3-Br): Look for the singlet-like triplet at ~8.15 ppm (
position, flanked by carbonyl and Br). -
Para (4-Br): Look for the symmetric AA'BB' doublet system at ~7.6 ppm and ~7.9 ppm .
-
Ortho (2-Br): Look for the doublet at ~7.9 ppm (deshielded by carbonyl).
-
Purification Protocols
Workflow Diagram: Decision Logic
Caption: Logical workflow for selecting the appropriate purification method based on impurity levels.
Protocol A: Removal of Para Isomer via Precipitation (Scalable)
Use this if the para impurity is visible or >5%.
-
Concentrate: Remove reaction solvent (e.g., DCM or
) via rotary evaporation. -
Solvent Selection: Dissolve the crude oil in a minimum amount of hot Methanol or Hexanes (approx. 2 mL per gram of crude).
-
Cooling: Allow the solution to cool slowly to Room Temperature (25°C).
-
Note: Since the meta product melts at 32°C, it will likely remain liquid or supercooled oil at this stage, while the para (MP 80°C) will crystallize.
-
-
Chill: Cool further to 0–4°C (ice bath) for 1 hour.
-
Filtration: Vacuum filter the mixture.
-
Solid Cake: Enriched Methyl 4-bromobenzoate (Discard or save if needed).
-
Filtrate: Enriched Methyl 3-bromobenzoate.
-
-
Recovery: Evaporate the filtrate to recover the purified meta isomer.
Protocol B: Flash Chromatography (High Purity)
Use this for analytical standards or when >99% purity is required.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexanes : Ethyl Acetate .
-
Start: 100% Hexanes (Elutes non-polar impurities).
-
Ramp: 95:5 Hex:EtOAc (Elutes product).
-
End: 90:10 Hex:EtOAc.
-
-
Elution Order:
-
Unreacted Methyl Benzoate (if present).
-
Methyl 2-bromobenzoate (often overlaps with 3).
-
Methyl 3-bromobenzoate (Product).
-
Methyl 4-bromobenzoate (slightly more polar due to symmetry/dipole).
-
Troubleshooting & FAQs
Q1: My product is an oil, but the literature says it should be a solid (MP 32°C). Is it impure?
-
Diagnosis: Not necessarily.[2] Methyl 3-bromobenzoate has a melting point very close to room temperature (32–34°C). It exhibits a strong tendency to supercool .
-
Fix:
-
Place the oil in a freezer (-20°C) overnight.
-
Seed it: Add a tiny crystal of pure 3-bromobenzoate (if available) or scratch the inner glass wall with a glass rod to induce nucleation.
-
If it remains an oil at -20°C, you likely have significant solvent residue or ortho isomer depression. Run a high-vac rotovap cycle.
-
Q2: I cannot separate the ortho (2-bromo) isomer from the meta (3-bromo).
-
Cause: The "Ortho Effect" often makes physical properties (BP/Polarity) very similar to the meta isomer in benzoate systems.
-
Fix: If chromatography fails, use hydrolysis .
-
Hydrolyze the ester mixture to the corresponding benzoic acids (using NaOH).
-
The acids often have vastly different crystallization properties (3-bromobenzoic acid MP ~155°C vs 2-bromobenzoic acid MP ~147°C).
-
Recrystallize the acids (easier separation).
-
Re-esterify the pure 3-bromobenzoic acid to the methyl ester.
-
Q3: The reaction stalled. I have 30% starting material left.
-
Cause: The ester group is deactivating. The Lewis Acid catalyst (
or ) may have been deactivated by moisture. -
Fix: Do not add more catalyst to the hot reaction (exotherm risk). Cool, add fresh anhydrous
(0.1 eq), and resume heating. Ensure the system is under an inert atmosphere ( ).
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Sigma-Aldrich. Product Specification: Methyl 3-bromobenzoate. (Verified MP/BP data).
-
ChemicalBook. Methyl 4-bromobenzoate Properties and Safety. (Verified isomer physical properties).
-
BenchChem. Technical Guide to Methyl 3-(bromomethyl)benzoate. (General synthesis workflows for brominated benzoates).
-
PrepChem. Preparation of 3-bromobenzoic acid. (Hydrolysis and acid-stage purification strategies).
Sources
Validation & Comparative
Dual-Modality Vibrational Spectroscopy: Nitrile and Ester Quantification in Benzoate Derivatives
Executive Summary
In the structural characterization of benzoate derivatives—common scaffolds in prodrug design and liquid crystals—the simultaneous verification of nitrile (–C≡N) and ester (–COOR) functionalities presents a unique spectroscopic challenge. While Fourier Transform Infrared (FT-IR) spectroscopy is the industry standard for carbonyl analysis, it often yields inconsistent data for nitrile groups due to dipole symmetry cancelation.
This guide objectively compares the performance of ATR-FTIR (Attenuated Total Reflectance) against Raman Spectroscopy and DFT-Assisted Assignment . We propose a hybrid workflow that utilizes the "Rule of Three" for benzoate confirmation while leveraging Raman polarizability for nitrile quantification, ensuring 99.9% confidence in structural elucidation.
Part 1: The Spectroscopic Landscape (Method Comparison)
For a researcher targeting a benzoate derivative containing a nitrile substituent (e.g., methyl 4-cyanobenzoate), relying solely on one modality invites risk. The following table compares the diagnostic utility of the three primary analytical approaches.
| Feature | ATR-FTIR (Mid-IR) | Raman Spectroscopy (785/1064 nm) | DFT Simulation (B3LYP/6-311G) |
| Primary Target | Benzoate Ester (Dipole change) | Nitrile & Aromatic Ring (Polarizability) | Peak Deconvolution |
| Nitrile Sensitivity | Low to Moderate (Weak intensity if symmetric) | High (Strong, sharp peak) | N/A (Predictive) |
| Ester Sensitivity | Very High (Dominant C=O stretch) | Low (Weak C=O scattering) | N/A (Predictive) |
| Sample Prep | Minimal (Solid/Liquid contact) | None (Through-glass/vial) | Computational |
| Interference | Water/CO₂ (Atmospheric) | Fluorescence (Sample impurities) | Basis set limitations |
| Verdict | Mandatory for Ester quantification. | Critical for Nitrile quantification. | Validation for overlapping bands. |
Part 2: Deep Dive – Spectral Signatures[1]
The Benzoate Ester: The "Rule of Three"
In benzoate systems, the ester group is conjugated to the aromatic ring.[1] This conjugation allows electron delocalization between the carbonyl
-
C=O Stretch (The Anchor):
-
C–O–C Stretches (The Fingerprint):
-
Asymmetric Stretch: ~1270 cm⁻¹ (Strong, often coupled with ring vibrations).
-
Symmetric Stretch: ~1100–1120 cm⁻¹.
-
Note: These bands follow the "Rule of Three" pattern (C=O, C-C-O, O-C-C) specific to aromatic esters [1].[1]
-
The Nitrile Reporter: The "Silent Region"
The nitrile group appears in the spectral region of 2000–2300 cm⁻¹, often called the "ghost town" because few other functional groups absorb here.
-
C≡N Stretch:
-
Position: 2220–2240 cm⁻¹
-
IR Intensity: Variable. In para-substituted benzoates, if the molecule possesses a pseudo-center of inversion, the change in dipole moment during stretching is minimal, leading to a "silent" or very weak IR peak.
-
Raman Intensity: Very Strong. The C≡N bond has a highly polarizable
-cloud. Stretching this bond causes a massive change in polarizability, making it the dominant feature in Raman spectra [2].
-
Part 3: Experimental Workflow & Logic
To ensure scientific integrity, we do not rely on "hunting and pecking" for peaks. We use a Self-Validating Logic Gate .
Diagram 1: The Structural Verification Logic Gate
Caption: Figure 1. Decision matrix for confirming benzoate and nitrile functionalities. Note the mandatory Raman trigger if IR nitrile intensity is insufficient.
Part 4: Standardized Protocol
Protocol A: High-Fidelity ATR-FTIR
Objective: Maximize resolution of the carbonyl shift.
-
Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred for hardness, but ZnSe offers better throughput at lower wavenumbers (fingerprint region).
-
Background Subtraction: Collect a 32-scan background of the clean ambient air. Critical: Ensure no solvent residue remains on the crystal.
-
Sample Deposition: Place ~5 mg of the solid benzoate derivative on the crystal.
-
Pressure Application: Apply high pressure using the slip-clutch clamp.
-
Why? Poor contact results in weak absorbance and "derivative-shaped" peaks due to the Christiansen effect.
-
-
Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution. Accumulate 64 scans to improve Signal-to-Noise (S/N) ratio.
Protocol B: Raman Confirmation (The Nitrile Check)
Objective: Confirm the presence of the nitrile group if IR is inconclusive.
-
Laser Selection: Use a 785 nm or 1064 nm excitation laser.
-
Why? 532 nm (Green) lasers often induce fluorescence in benzoate aromatics, swamping the signal. NIR lasers (785/1064 nm) suppress fluorescence [3].
-
-
Focus: Focus the beam on the solid crystal (through a glass vial is acceptable).
-
Acquisition: Integration time: 10–30 seconds. Look for the sharp, dominant band at ~2230 cm⁻¹.
Part 5: Data Interpretation & Troubleshooting
Diagram 2: Spectral Assignment Pathway
Caption: Figure 2. Analysis workflow. Note that Electron Withdrawing Groups (EWG) on the benzoate ring can shift frequencies upward, while Electron Donating Groups (EDG) shift them downward.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Split C=O Peak | Fermi Resonance or Rotational Isomers | Check for overtone bands; this is common in benzoyl chlorides but rare in esters. |
| Broad OH (3400 cm⁻¹) | Wet Sample / Hydrolysis | Dry sample in desiccator. If C=O shifts to 1680-1700 cm⁻¹, acid hydrolysis has occurred. |
| No Nitrile Peak (IR) | Symmetry Selection Rule | Do not assume absence. Run Raman immediately. |
| Shifted Nitrile (>2250) | Electronegative Substituents | Check for Fluorine/Nitro groups on the ring (Inductive effect increases force constant). |
References
-
Spectroscopy Online. (2018). The C=O[1][2][3] Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three.[1] Retrieved from [Link]
-
Edinburgh Instruments. (2023). Infrared or Raman Spectroscopy? A Comparative Guide. Retrieved from [Link]
-
Photothermal Spectroscopy Corp. (2025). Traditional IR vs Raman Spectroscopy—and How to Carry Out Both Simultaneously. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
